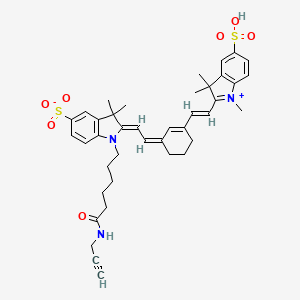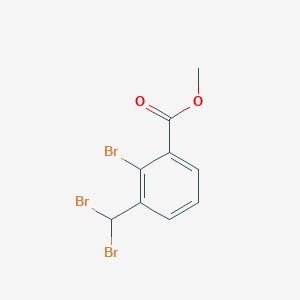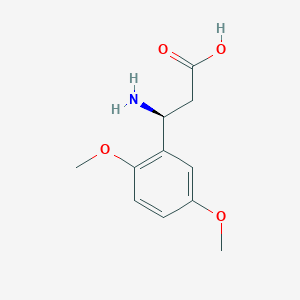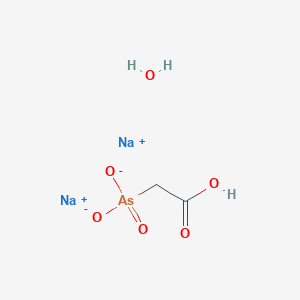
Disodium 2-hydrogen arsonatoacetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-hydrogen arsonatoacetate hydrate is a chemical compound with the molecular formula C2H8AsNaO6. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydrogen arsonatoacetate hydrate typically involves the reaction of arsenic acid with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3AsO4+CH3COONa→C2H8AsNaO6
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically crystallized from the reaction mixture and dried to obtain the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-hydrogen arsonatoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of arsenic.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: The compound can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
Aplicaciones Científicas De Investigación
Disodium 2-hydrogen arsonatoacetate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies related to arsenic metabolism and toxicity.
Medicine: Research on its potential therapeutic applications, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of other arsenic-containing compounds and materials.
Mecanismo De Acción
The mechanism of action of disodium 2-hydrogen arsonatoacetate hydrate involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism. The molecular targets and pathways involved include arsenic-binding proteins and pathways related to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Disodium hydrogen phosphate: Similar in structure but contains phosphorus instead of arsenic.
Sodium arsenate: Contains arsenic but differs in its chemical structure and properties.
Uniqueness
Disodium 2-hydrogen arsonatoacetate hydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrate form also provides distinct properties compared to its anhydrous counterparts .
Propiedades
Fórmula molecular |
C2H5AsNa2O6 |
|---|---|
Peso molecular |
245.96 g/mol |
Nombre IUPAC |
disodium;2-arsonatoacetic acid;hydrate |
InChI |
InChI=1S/C2H5AsO5.2Na.H2O/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;1H2/q;2*+1;/p-2 |
Clave InChI |
RJTDUAJFVQDGBM-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)O)[As](=O)([O-])[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


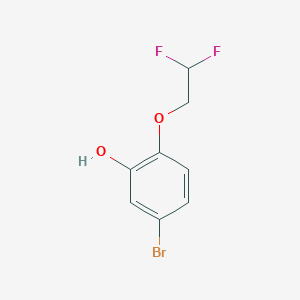
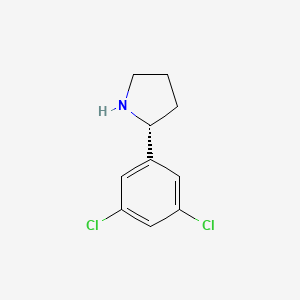


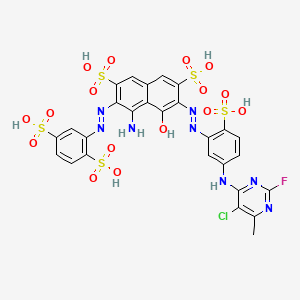
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
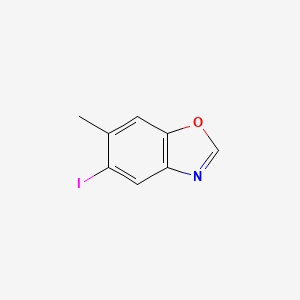
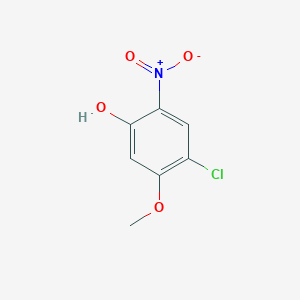

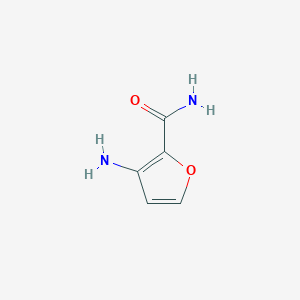
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
